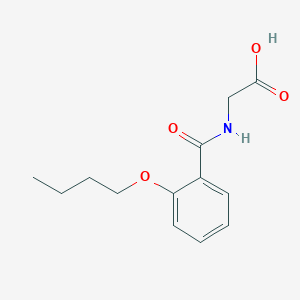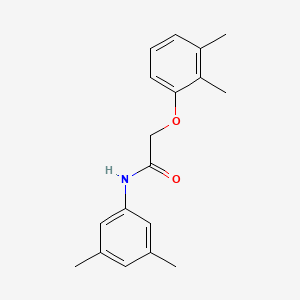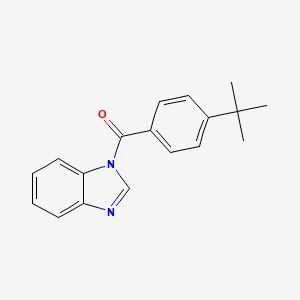![molecular formula C20H29N3O3 B5569073 4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5569073.png)
4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety has been achieved through a one-pot Biginelli reaction, demonstrating a simple and efficient method to obtain these compounds in good yield. This method involves the refluxing of enaminones with urea and different substituted benzaldehydes in the presence of glacial acetic acid, where enaminones are synthesized from 1-[4-(piperazin/morpholin-1-yl) phenyl] ethan-1-one with dimethylformamide dimethylacetal (DMF–DMA) without any solvent. The three-dimensional structure of enaminones containing the morpholine moiety was confirmed by single-crystal X-ray crystallography (Bhat et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds, such as those incorporating isothiazolyl morpholines and piperazines, was elaborated through reactions of corresponding isothiazolium salts with secondary amines, demonstrating the compound's intricate molecular framework and its potential for further chemical modifications (Wolf et al., 2008).
Chemical Reactions and Properties
SnAP reagents have been employed for transforming aldehydes into N-unprotected piperazines and morpholines, offering a straightforward method for preparing substituted piperazines and morpholines under mild conditions. This process is compatible with various aldehydes and provides a single-step approach to mono- and disubstituted N-heterocycles (Luescher et al., 2014).
Physical Properties Analysis
The physical properties of compounds containing morpholine and piperazine units, such as crystalline structure and molecular conformations, have been detailed through X-ray diffraction studies. These studies reveal the conformational flexibility and size of the molecules, which are critical for their chemical behavior and potential applications in drug design (Feskov et al., 2019).
Wissenschaftliche Forschungsanwendungen
Piperazine and Morpholine: Synthetic and Pharmaceutical Applications
Piperazine and morpholine derivatives, including compounds similar to "4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone," exhibit a wide range of pharmaceutical applications due to their potent pharmacophoric activities. These activities span across various therapeutic areas, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory agents. The ability to modify the substitution pattern on these nuclei facilitates significant medicinal potential, indicating their flexibility as building blocks in drug discovery (Al-Ghorbani Mohammed et al., 2015; A. Rathi et al., 2016).
Biological Activities of Piper Species
The Piper genus, from which piperazine derivatives can be conceptually linked, demonstrates the biological potential of its essential oils (EOs) in antimicrobial, antiprotozoal, acetylcholinesterase inhibition, antinociceptive, anti-inflammatory, and cytotoxic activities against various tumor cells. This underscores the chemical diversity and pharmacological significance of compounds related to piperazine and morpholine structures (J. D. da Silva et al., 2017).
Anti-mycobacterial Activity
Compounds featuring piperazine as a core structure have been reported to possess significant anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This indicates the therapeutic potential of such compounds in addressing tuberculosis and related infections (P. Girase et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-4-[2-(4-propan-2-ylmorpholin-2-yl)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-15(2)21-10-11-26-18(13-21)12-19(24)22-8-9-23(20(25)14-22)17-6-4-16(3)5-7-17/h4-7,15,18H,8-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYFGKNBCLLQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CC3CN(CCO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5568995.png)

![3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate](/img/structure/B5569003.png)
![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5569030.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5569037.png)


![5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5569050.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5569054.png)

![1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5569070.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5569085.png)
![N-(4-methoxybenzyl)-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-propylacetamide](/img/structure/B5569091.png)